Methyl 2,6-bis(trifluoromethyl)-4-bromobenzoate
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Overview
Description
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF6O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by bromine and trifluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2,6-bis(trifluoromethyl)benzoic acid followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out under acidic conditions with a catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Industrial methods may also employ alternative brominating agents and catalysts to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Major Products Formed
Substitution: Formation of substituted derivatives such as 4-azido-2,6-bis(trifluoromethyl)benzoate.
Reduction: Formation of 4-bromo-2,6-bis(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-bromo-2,6-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)benzoic acid
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and efficient membrane penetration .
Properties
Molecular Formula |
C10H5BrF6O2 |
---|---|
Molecular Weight |
351.04 g/mol |
IUPAC Name |
methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H5BrF6O2/c1-19-8(18)7-5(9(12,13)14)2-4(11)3-6(7)10(15,16)17/h2-3H,1H3 |
InChI Key |
AHZCCPKKJKRKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
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